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Compound of Interest

Compound Name: Ramixotidine

Cat. No.: B1678799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ramixotidine is a potent and selective histamine H2-receptor antagonist, a class of drugs that

profoundly impacts gastric acid secretion. This technical guide provides a comprehensive

overview of Ramixotidine's chemical structure, physicochemical properties, and its

mechanism of action. The information herein is intended to support research and development

efforts in pharmacology and medicinal chemistry.

Chemical Structure and Identification
Ramixotidine is a synthetic compound featuring a furan ring, a pyridine N-oxide moiety, and a

thioether linkage. Its systematic chemical name is 3-((2-(((5-((dimethylamino)methyl)furan-2-

yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide[1].
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Identifier Value

IUPAC Name

3-((2-(((5-((dimethylamino)methyl)furan-2-

yl)methyl)thio)ethyl)carbamoyl)pyridine 1-

oxide[1]

CAS Number 84071-15-8[1]

Molecular Formula C16H21N3O3S[1]

SMILES String CN(C)Cc1oc(CSCCNC(=O)c2cn(ccc2)[O-])cc1

InChI Key HIVRCMFJEMKPDS-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key physicochemical properties of Ramixotidine is presented in the table

below. It is noteworthy that a definitive melting point for Ramixotidine is not consistently

reported in publicly available literature.

Property Value Source

Molecular Weight 335.42 g/mol

Appearance Solid powder

Boiling Point 592.3 ± 50.0 °C at 760 mmHg

Density 1.2 ± 0.1 g/cm³

Flash Point 312.0 ± 30.1 °C

Melting Point Not Available

Solubility
Information not readily

available.

pKa
Information not readily

available.

Pharmacological Profile
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Mechanism of Action: Ramixotidine functions as a competitive antagonist at the histamine H2-

receptor, which is predominantly located on the basolateral membrane of gastric parietal cells.

By blocking the binding of histamine to these receptors, Ramixotidine inhibits the downstream

signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of H2-Receptor Antagonism
The binding of histamine to the H2-receptor, a G-protein coupled receptor (GPCR), activates

adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic

AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various

cellular substrates, culminating in the translocation and activation of the H+/K+-ATPase (proton

pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion.

Ramixotidine, by competitively inhibiting histamine binding, disrupts this entire signaling

pathway, leading to a reduction in gastric acid production.
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Caption: H2-Receptor Signaling Pathway and Inhibition by Ramixotidine.

Experimental Protocols
Synthesis of Ramixotidine (General Approach)
A specific, detailed experimental protocol for the synthesis of Ramixotidine is not readily

available in the public domain. However, based on its chemical structure, a plausible synthetic

route would involve the following key steps:
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Synthesis of the Furan Moiety: Preparation of 5-((dimethylamino)methyl)furan-2-

carbaldehyde.

Thioether Linkage Formation: Reaction of the furan derivative with a suitable thiol, such as 2-

aminoethanethiol, to form the key intermediate, 2-(((5-((dimethylamino)methyl)furan-2-

yl)methyl)thio)ethanamine.

Amide Coupling: Coupling of the thioether intermediate with nicotinic acid 1-oxide. This

would likely involve the activation of the carboxylic acid group of nicotinic acid 1-oxide (e.g.,

conversion to an acid chloride or use of a coupling agent like DCC or EDC) followed by

reaction with the amine.

Purification: The final product would be purified using standard techniques such as column

chromatography and recrystallization.

Pharmacological Assays
1. In Vivo Inhibition of Gastric Acid Secretion

This protocol is based on a study conducted on human volunteers to assess the efficacy of

Ramixotidine in inhibiting pentagastrin-stimulated gastric acid secretion.

Subjects: Healthy human volunteers.

Procedure:

Subjects are administered an oral dose of Ramixotidine (e.g., 100, 200, or 400 mg) or a

placebo in a randomized, cross-over design.

After a set period (e.g., 90 minutes) to allow for drug absorption, gastric acid secretion is

stimulated using a subcutaneous injection or intravenous infusion of pentagastrin (a

synthetic gastrin analog).

Gastric contents are collected at regular intervals (e.g., every 15 minutes) for a defined

period (e.g., 2 hours) via a nasogastric tube.

The volume of gastric fluid is measured, and the acid concentration is determined by

titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
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The total acid output is calculated and compared between the Ramixotidine and placebo

groups to determine the percentage inhibition of gastric acid secretion.

Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine the significance of the

reduction in gastric acid secretion by Ramixotidine compared to placebo.
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Caption: Workflow for In Vivo Gastric Acid Secretion Inhibition Assay.
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2. In Vitro H2-Receptor Binding Assay (Representative Protocol)

This is a representative protocol for a competitive radioligand binding assay to determine the

affinity of Ramixotidine for the H2-receptor.

Materials:

Membrane preparations from cells expressing the human H2-receptor.

A suitable radioligand, such as [3H]-tiotidine.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Ramixotidine solutions at various concentrations.

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

In a multi-well plate, incubate the H2-receptor-containing membranes with a fixed

concentration of the radioligand ([3H]-tiotidine) and varying concentrations of

Ramixotidine.

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the

receptor-bound radioligand.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Determine non-specific binding in the presence of a high concentration of a known H2-

receptor antagonist.
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Data Analysis:

Calculate the specific binding at each concentration of Ramixotidine.

Plot the percentage of specific binding against the logarithm of the Ramixotidine
concentration to generate a competition curve.

Determine the IC50 value (the concentration of Ramixotidine that inhibits 50% of the

specific radioligand binding).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which provides a

measure of the affinity of Ramixotidine for the H2-receptor.

Conclusion
Ramixotidine is a well-characterized H2-receptor antagonist with a distinct chemical structure

and a clear mechanism of action. This guide provides foundational technical information for

researchers and professionals in the field of drug development. The provided data and

protocols can serve as a starting point for further investigation into the synthesis,

pharmacology, and potential therapeutic applications of Ramixotidine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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